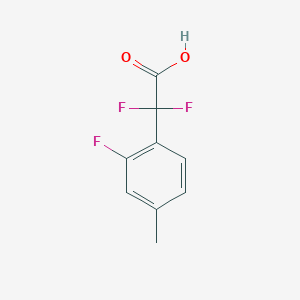
Difluoro(2-fluoro-4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(2-fluoro-4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods: Industrial production of difluoro(2-fluoro-4-methylphenyl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Difluoro(2-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro(2-fluoro-4-methylphenyl)ketone, while reduction could produce difluoro(2-fluoro-4-methylphenyl)alcohol.
Scientific Research Applications
Difluoro(2-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which difluoro(2-fluoro-4-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Difluoro(4-methylphenyl)acetic acid: Similar structure but lacks the additional fluorine atom on the aromatic ring.
Fluoro(2-methylphenyl)acetic acid: Contains only one fluorine atom, resulting in different chemical properties.
2,2-Difluoro-2-(4-methylphenyl)acetic acid: Another closely related compound with slight variations in the fluorine substitution pattern.
Uniqueness: Difluoro(2-fluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
LYXBYGDDEJTCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


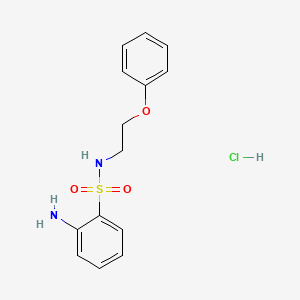
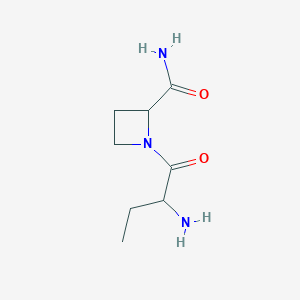
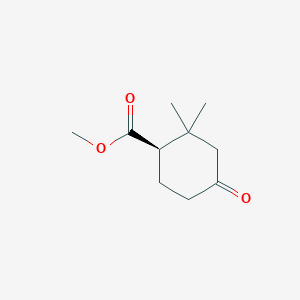
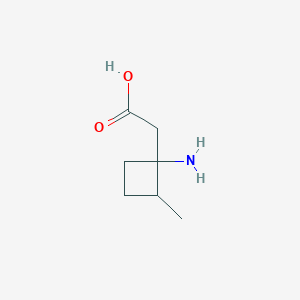
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)

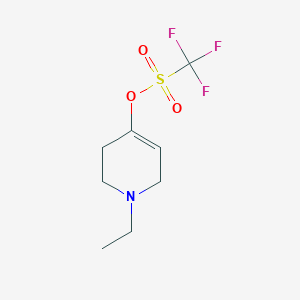
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

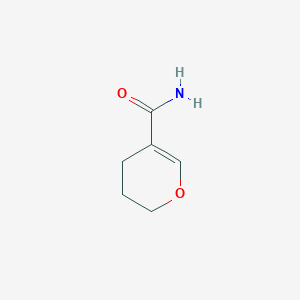
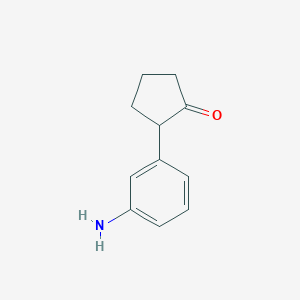
![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)

![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
